molecular formula C16H13N3OS B3159207 N-benzoyl-N'-(1H-indol-4-yl)thiourea CAS No. 861208-78-8

N-benzoyl-N'-(1H-indol-4-yl)thiourea

Cat. No.: B3159207
CAS No.: 861208-78-8
M. Wt: 295.4 g/mol
InChI Key: XCGZMAADNXGSKU-UHFFFAOYSA-N
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Description

N-benzoyl-N'-(1H-indol-4-yl)thiourea (CAS 861208-78-8) is a chemical compound offered with a stated purity of over 90% . It is supplied for research and development purposes and is strictly labeled For Research Use Only. It is not intended for use in diagnostic or therapeutic procedures for humans or animals. Thiourea derivatives are a significant area of investigation in medicinal chemistry due to their broad biological activities. Research on closely related benzoylthiourea analogs has highlighted their potential as antibacterial agents . These compounds are theorized to exert their effects through the inhibition of bacterial enzymes, specifically DNA gyrase subunit B, a validated target for antibiotics . The structural features of the thiourea core, including the C=O and C=S groups, are key to its activity and ability to interact with biological targets . The indole moiety, a common feature in many bioactive molecules, may contribute to the compound's interaction profile. Further research into this compound could explore its full antimicrobial spectrum, its efficacy against biofilm-embedded cells, a common challenge in bacterial infections , and its potential in other therapeutic areas. Researchers are encouraged to determine the precise specifications and characterize the compound fully for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indol-4-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(11-5-2-1-3-6-11)19-16(21)18-14-8-4-7-13-12(14)9-10-17-13/h1-10,17H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGZMAADNXGSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254702
Record name N-[(1H-Indol-4-ylamino)thioxomethyl]benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861208-78-8
Record name N-[(1H-Indol-4-ylamino)thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861208-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1H-Indol-4-ylamino)thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for N-benzoyl-N'-(1H-indol-4-yl)thiourea Derivatives

The foundational methods for synthesizing these compounds involve straightforward, well-established chemical reactions. These routes are widely employed due to their reliability and the accessibility of starting materials.

A primary and direct method for the synthesis of this compound is the condensation reaction between a suitable benzoyl isothiocyanate and 4-aminoindole (B1269813). The core of this reaction is the nucleophilic addition of the amino group of the indole (B1671886) ring to the electrophilic carbon atom of the isothiocyanate group. nih.govmdpi.com This reaction is typically carried out in an anhydrous organic solvent, such as acetone (B3395972) or ethanol (B145695). nih.gov

The general mechanism involves the lone pair of electrons on the nitrogen atom of 4-aminoindole attacking the central carbon of the benzoyl isothiocyanate. This leads to the formation of a new carbon-nitrogen bond, resulting in the final thiourea (B124793) derivative. This approach has been successfully used to prepare a wide array of indole-derived thioureas. nih.govmdpi.com For instance, various 2-(1H-indol-3-yl)ethylthiourea derivatives have been synthesized by condensing 2-(1H-indol-3-yl)ethanamine with different aryl or alkyl isothiocyanates in an anhydrous medium. nih.gov

A highly efficient and common strategy for synthesizing N-benzoyl-N'-aryl thioureas involves the in situ generation of benzoyl isothiocyanate. researchgate.netnih.gov This method avoids the isolation of the often-unstable isothiocyanate intermediate. The process begins with the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a polar aprotic solvent like dry acetone. nih.govgoogle.com

Once the benzoyl isothiocyanate is formed in the reaction vessel, the indole-appended amine (4-aminoindole) is added directly to the mixture. nih.gov The amine then reacts with the isothiocyanate to yield the target this compound. mdpi.comresearchgate.net This one-pot, two-step procedure is advantageous as it simplifies the experimental setup and often leads to high yields of the final product. nih.gov This pathway has been widely documented for the synthesis of various N-aroyl-N'-arylthioureas. google.comsci-hub.st

Table 1: Examples of N-Aryl-N'-benzoyl-thiourea Synthesis from Benzoyl Isothiocyanate Precursors This table presents data for analogous compounds to illustrate the reaction pathway.

Amine Reactant Product Yield (%) Melting Point (°C) Reference
3,4-Dichloroaniline N-(3,4-dichlorophenyl)-N'-benzoyl-thiourea 90% 198 google.com
p-Toluidine N-p-tolyl-N'-benzoyl-thiourea - - google.com
o-Biphenylylamine N-(2-biphenylyl)-N'-benzoyl-thiourea - - google.com
Aniline N-phenyl-N'-benzoyl thiourea 82% 147 google.com

The formation of the thiourea linkage is fundamentally a nucleophilic addition reaction. mdpi.com However, alternative strategies that can be conceptually framed within nucleophilic reactions are also available. One such alternative involves the use of thiocarbamoyl benzotriazoles as stable, solid synthetic equivalents of isothiocyanates. These can be reacted with amines under ball milling conditions to produce thioureas in almost quantitative yields. nih.gov

Advanced Synthetic Strategies

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced strategies such as microwave-assisted protocols and phase-transfer catalysis have been developed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govfigshare.com For the synthesis of this compound, microwave irradiation can drastically reduce reaction times from hours to just a few minutes, while often improving product yields. ukm.mynih.govukm.my

In a typical microwave-assisted procedure, the reaction of benzoyl chloride and a thiocyanate salt to form the benzoyl isothiocyanate intermediate, followed by the addition of the amine, is carried out in a microwave reactor. google.comhilarispublisher.com This technique offers efficient energy conversion and homogeneous heating, contributing to faster reaction rates and cleaner product formation. ukm.my The application of microwave chemistry is particularly beneficial for creating libraries of compounds for biological screening due to its speed and efficiency. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiourea Derivatives This table showcases the advantages of microwave irradiation in analogous syntheses.

Synthesis Method Reaction Time Yield (%) Reference
Conventional Reflux 24 hours ~44% ukm.my
Microwave Irradiation 10 minutes ~73% ukm.my
Conventional Heating 8-12 hours - researchgate.net
Microwave Irradiation 1.5-2.0 minutes - researchgate.net

Phase-transfer catalysis (PTC) is an effective technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid). sci-hub.stnih.gov In the synthesis of this compound, PTC can be used to promote the initial reaction between solid potassium thiocyanate and benzoyl chloride dissolved in an organic solvent. sci-hub.st

Catalysts such as polyethylene (B3416737) glycol (PEG-400) or tetra-n-butylammonium bromide (TBAB) are employed to transfer the thiocyanate anion from the solid phase to the organic phase, where it can react with benzoyl chloride to form the benzoyl isothiocyanate intermediate. sci-hub.stnih.gov The subsequent reaction with 4-aminoindole proceeds in the same pot. This methodology is often performed under solvent-free or mild conditions at room temperature, making it an environmentally benign and efficient option that can produce high yields. sci-hub.stresearchgate.net The use of TBAB as a phase-transfer catalyst has been shown to improve reaction yields significantly compared to uncatalyzed reactions. nih.gov

Principles of Green Chemistry in Thiourea Synthesis

The application of green chemistry principles to the synthesis of thiourea derivatives, including this compound, has become a significant focus of contemporary chemical research. jetir.org These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key strategies in the green synthesis of thioureas involve maximizing atom economy, utilizing safer solvents or solvent-free conditions, employing alternative energy sources like microwave irradiation, and using catalysts that are efficient and reusable. researchgate.netjk-sci.comresearchgate.net

One of the foundational principles of green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org Reactions with high atom economy are inherently "greener" as they generate minimal waste. jk-sci.com For instance, the synthesis of thioureas from isothiocyanates and amines is a highly atom-economical addition reaction, where all atoms from the reactants are incorporated into the thiourea product. nih.gov This contrasts with methods that produce significant byproducts, leading to a lower atom economy and greater environmental impact. wikipedia.org

Another critical aspect is the move towards safer solvents and reaction conditions . Traditionally, organic solvents, which are often volatile, toxic, and flammable, have been used extensively in thiourea synthesis. researchgate.netgoogle.com Green approaches seek to replace these with more benign alternatives like water or to eliminate solvents altogether. organic-chemistry.orgacs.org

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. An efficient method for synthesizing both symmetrical and unsymmetrical thiourea derivatives involves the simple condensation of amines and carbon disulfide in an aqueous medium. organic-chemistry.orgacs.org This approach avoids the use of hazardous organic solvents and often simplifies the work-up procedure. researchgate.net

Solvent-Free Synthesis: Conducting reactions without a solvent, also known as solid-state or mechanochemical synthesis, represents a significant advancement. nih.gov These methods can lead to shorter reaction times, higher yields, and easier product purification. researchgate.net For example, the synthesis of various urea (B33335) and thiourea derivatives has been successfully achieved under solvent-free and catalyst-free conditions, highlighting the efficiency and environmental benefits of this approach. researchgate.net Mechanochemical synthesis using ball milling is another solvent-free technique that has been effectively used for preparing thioureas from amines and isothiocyanates. nih.gov

The use of alternative energy sources is another cornerstone of green thiourea synthesis. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. rsc.orgnih.gov The direct interaction of microwaves with the polar molecules in the reaction mixture allows for rapid and uniform heating, which can accelerate reaction rates. nih.gov This technique has been applied to the synthesis of a wide range of N-heterocycles and other biologically active compounds, including thiourea derivatives. researchgate.netrsc.orgasianpubs.org

The development and use of green catalysts can further enhance the environmental profile of thiourea synthesis. While some syntheses proceed without a catalyst, others benefit from catalysts that are non-toxic, reusable, and can be easily separated from the reaction mixture. researchgate.net For instance, the use of fruit juices, such as pineapple juice, as natural and biodegradable catalysts in the synthesis of indole-containing thioureas has been reported, showcasing an innovative and eco-friendly approach. jetir.org

These principles are directly applicable to the synthesis of this compound. A green synthetic route would ideally involve the direct condensation of 4-aminoindole with benzoyl isothiocyanate. This reaction demonstrates high atom economy. To further align with green principles, the reaction could be performed under solvent-free conditions, possibly with microwave irradiation to accelerate the reaction, thereby avoiding the use of volatile organic compounds and reducing energy consumption.

The following table summarizes various green chemistry approaches reported for the synthesis of thiourea derivatives, which could be adapted for the synthesis of this compound.

Table 1: Comparison of Green Synthetic Methodologies for Thiourea Derivatives
MethodologyKey FeaturesReactants/Catalyst ExamplesAdvantagesReference
Aqueous SynthesisUses water as the reaction medium.Amines and Carbon DisulfideAvoids toxic organic solvents, non-flammable, simplifies work-up. acs.org
Solvent-Free SynthesisReaction is conducted without any solvent, often with grinding or milling.Amines and IsothiocyanatesReduces waste, shortens reaction time, high purity of products. researchgate.net
Mechanochemical SynthesisUses mechanical force (ball milling) to induce reaction.o-Phenylenediamine and Phenyl isothiocyanateSolvent-free, high yields, can offer different selectivity compared to solution-phase. nih.gov
Microwave-Assisted SynthesisUtilizes microwave irradiation for heating.Benzoyl isothiocyanate and primary aminesRapid reaction rates, improved yields, energy efficient. researchgate.net
Natural CatalystsEmploys naturally derived, biodegradable catalysts.6-Chloroindole and substituted thioureas with Pineapple juiceEco-friendly, affordable catalysts, mild reaction conditions. jetir.org

The following table presents specific research findings on the synthesis of various benzoylthiourea (B1224501) and indolylthiourea derivatives, highlighting reaction conditions and outcomes that align with green chemistry principles.

Table 2: Research Findings in the Green Synthesis of Thiourea Analogs
Compound TypeReaction ConditionsYieldGreen AspectReference
N-Aryl-N'-nicotinoyl ThioureaMicrowave irradiationNot specifiedReduced reaction time compared to conventional methods. asianpubs.org
2-(1H-indol-3-yl)ethylthiourea derivativesCondensation in anhydrous mediaNot specifiedHigh atom economy (addition reaction). nih.gov
1-Benzoyl-3-benzylguanidine (from thiourea)KF–Al2O3 catalyst, microwave irradiation, solvent-free68%Solvent-free, microwave-assisted, solid support catalyst. researchgate.net
N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thioureaCondensation in acetoneNot specifiedHigh atom economy (addition reaction). researchgate.net
Symmetrical thioureasAqueous media, sunlightNot specifiedUse of water as solvent and sunlight as a natural energy source. researchgate.net

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy (FTIR) for Functional Group Identification

No experimental FTIR data specifically for N-benzoyl-N'-(1H-indol-4-yl)thiourea could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR spectral data, including chemical shifts and coupling constants for the protons in this compound, are not available in the searched literature.

The ¹³C NMR spectrum, which would identify the chemical shifts of the carbon atoms in the benzoyl, thiourea (B124793), and indole (B1671886) moieties of the target compound, has not been reported in the available resources.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

No mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, could be found.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax), which corresponds to the electronic transitions within the molecule, is not available for this compound.

X-ray Crystallography and Solid-State Structure Elucidation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, details about its crystal system, space group, unit cell dimensions, and intramolecular or intermolecular interactions in the solid state are unknown.

Molecular Conformation and Intramolecular Hydrogen Bonding

The presence of this intramolecular hydrogen bond typically leads to a specific orientation of the benzoyl and substituted aryl moieties relative to the thiourea backbone. Computational and experimental studies on various N-benzoyl-N'-phenylthiourea derivatives have shown that the benzoyl and phenyl groups often adopt a cis and trans conformation, respectively, with respect to the sulfur atom of the thiocarbonyl group. arpnjournals.org The planarity of the six-membered ring formed by the hydrogen bond is a common characteristic, with minimal deviation of the constituent atoms from the mean plane. frontiersin.org

In the case of this compound, it is highly probable that a similar intramolecular N-H···O hydrogen bond dominates its conformational preference, leading to the formation of the characteristic S(6) ring motif. The planarity of this ring would influence the dihedral angles between the benzoyl group, the thiourea unit, and the indole ring.

Table 1: Typical Intramolecular Hydrogen Bond Parameters in N-Benzoylthiourea Analogs

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
N-H···O~0.85~2.0 - 2.2~2.6 - 2.8~130 - 155 arpnjournals.orgfrontiersin.org
C-H···S~0.95~2.8 - 3.0~3.7 - 3.9~150 - 170 arpnjournals.org

Note: The data in this table are representative values from studies on analogous benzoylthiourea (B1224501) compounds and are provided for illustrative purposes.

Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. For N-benzoylthiourea derivatives, these interactions play a crucial role in stabilizing the solid-state structure. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these non-covalent interactions. mdpi.commdpi.comnih.govresearchgate.net

For analogous compounds, Hirshfeld analysis typically reveals that H···H contacts are the most abundant, often contributing significantly to the total surface area. nih.gov Other significant contacts include O···H/H···O, C···H/H···C, and S···H/H···S, reflecting the importance of hydrogen bonding and van der Waals forces in the crystal packing. mdpi.comnih.gov

Table 2: Common Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of Analogous Compounds

Contact TypeTypical Percentage Contribution
H···H20 - 45%
C···H/H···C15 - 25%
O···H/H···O10 - 20%
S···H/H···S5 - 15%
N···H/H···N5 - 10%

Note: This table presents typical ranges of intermolecular contact contributions observed in the Hirshfeld surface analysis of various benzoylthiourea and indole derivatives. The specific values for this compound would require experimental determination.

Theoretical and Computational Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, key parameters of N-benzoyl-N'-(1H-indol-4-yl)thiourea can be determined, shedding light on its stability, reactivity, and electrostatic nature.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Geometry optimization calculations using DFT are employed to find the most stable conformation of this compound, corresponding to the lowest energy state on the potential energy surface. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis of benzoylthiourea (B1224501) derivatives often reveals a characteristic pseudo-six-membered ring formed by an intramolecular hydrogen bond between the benzoyl oxygen and the adjacent N-H proton of the thiourea (B124793) moiety. This interaction imparts significant stability to a specific conformer. For this compound, it is expected that the benzoyl and indolyl groups would adopt a trans-cis configuration with respect to the C=S bond of the thiourea bridge.

Table 1: Selected Optimized Geometrical Parameters for a Representative Benzoylthiourea Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.23 - -
C=S 1.68 - -
C-N (amide) 1.38 - -
C-N (thioamide) 1.35 - -
O=C-N-C - 120.5 178.9
C-N-C=S - 125.8 -179.5

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich indole (B1671886) ring and the thiourea group, while the LUMO may be distributed over the benzoyl moiety. This distribution influences the molecule's ability to donate or accept electrons in chemical reactions.

Table 2: Calculated FMO Energies and Related Parameters for a Representative Benzoylthiourea Derivative

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -2.15
HOMO-LUMO Gap (ΔE) 4.10
Ionization Potential (I) 6.25
Electron Affinity (A) 2.15
Global Hardness (η) 2.05

Note: The data in this table is illustrative and based on general values for similar compounds. Specific calculations for this compound are required for precise values.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In the MEP map of this compound, the electronegative oxygen and sulfur atoms of the benzoyl and thiourea groups would exhibit negative electrostatic potential. Conversely, the N-H protons of the thiourea and indole moieties would show positive electrostatic potential, making them potential hydrogen bond donors.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Thiourea derivatives are known to exhibit a wide range of biological activities, and molecular docking studies can help to identify the specific protein targets with which they interact. For this compound, docking studies could be performed against various enzymes or receptors implicated in different diseases. The results would provide insights into the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, studies on similar benzoylthiourea derivatives have explored their interactions with targets like DNA gyrase. nih.gov

Table 3: Illustrative Molecular Docking Results of a Thiourea Derivative with a Protein Target

Ligand Target Protein Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
N-benzoyl-N'-(phenyl)thiourea DNA Gyrase -8.5 Asp73, Gly77, Thr165 Hydrogen Bonding

Note: This table provides a hypothetical example of docking results for a related compound to illustrate the type of information obtained from such studies. Specific docking studies for this compound are needed to determine its actual binding characteristics.

Structure-Activity Relationship (SAR) Derivations via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods use computational models to correlate specific structural features with observed activities. These studies can guide the design of new, more potent analogs.

For this compound, SAR studies would involve comparing its predicted activity with that of a series of structurally related compounds. By systematically modifying different parts of the molecule, such as the substituents on the benzoyl or indole rings, it is possible to identify the key structural motifs responsible for a particular biological effect. For example, the nature and position of substituents on the aromatic rings of thiourea derivatives have been shown to significantly impact their antibacterial activity. nih.gov The presence of electron-withdrawing or electron-donating groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound

Coordination Chemistry of N Benzoyl N 1h Indol 4 Yl Thiourea As a Ligand

Ligand Design Principles and Donor Atom Characteristics (N, S, O Coordination)

N-benzoyl-N'-(1H-indol-4-yl)thiourea is an archetypal ligand that embodies key principles of coordination chemistry. Its design features a benzoyl group and an indolyl moiety attached to a thiourea (B124793) backbone. This structure provides a combination of hard and soft donor atoms, making it a versatile ligand for a variety of metal ions. basjsci.edu.iq The primary donor atoms involved in coordination are the carbonyl oxygen (O), the thiocarbonyl sulfur (S), and the two nitrogen atoms (N) of the thiourea bridge. uzh.chresearchgate.net

The thiourea derivatives can undergo thione-thiol tautomerism, which influences their coordination behavior. basjsci.edu.iquzh.ch The presence of both hard (N, O) and soft (S) donor sites allows these ligands to coordinate with a wide array of metal ions, forming stable complexes. basjsci.edu.iq The coordination can occur through the sulfur atom, or in a bidentate fashion involving the sulfur and oxygen atoms, or even in a multidentate manner involving the nitrogen atoms. basjsci.edu.iqresearchgate.net The specific coordination mode is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The formation of a six-membered chelate ring through intramolecular hydrogen bonding between the N-H of the thiourea and the oxygen of the acyl group is a common feature in N-benzoyl and N-pivaloyl thiourea complexes. cardiff.ac.uk This inherent structural feature contributes to the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. hilarispublisher.com The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

N-benzoylthiourea derivatives have been shown to form stable complexes with a wide range of transition metal ions. These include first-row transition metals such as Co(II), Ni(II), Cu(II), and Zn(II), as well as platinum group metals like Pt(II) and Pd(II). cardiff.ac.ukresearchgate.net Additionally, their coordination with other precious metals such as Au(III) and the radiopharmaceutically relevant rhenium in various oxidation states (I, III, V) has been explored. uzh.chnih.gov

The synthesis of these complexes often involves a straightforward reaction between the ligand and the corresponding metal chloride or acetate (B1210297) salt in a suitable solvent like ethanol (B145695) or acetone (B3395972). researchgate.netresearchgate.net For instance, complexes of Co(II), Ni(II), and Cu(II) with N,N-di-n-propyl-N′-(2-chlorobenzoyl)thiourea have been synthesized and their thermal behaviors studied. mersin.edu.tr Similarly, Pt(II) and Pd(II) complexes with N-benzoyl-N'-aryl thiourea derivatives have been prepared and characterized. researchgate.net The reaction of this compound with these metal ions is expected to yield stable coordination compounds.

The coordination of this compound to metal centers can occur in several modes, leading to complexes with different geometries. These ligands can act as monodentate, bidentate, or even multidentate bridging ligands. basjsci.edu.iquzh.ch

Monodentate Coordination: In this mode, the ligand coordinates to the metal ion through a single donor atom, most commonly the sulfur atom of the thiocarbonyl group. mdpi.com This type of coordination has been observed in complexes with Pt(II) and Re(I). uzh.chresearchgate.net

Bidentate Coordination: Bidentate coordination is also common, typically involving the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group, forming a stable six-membered chelate ring. cardiff.ac.uk This S,O-bidentate coordination is frequently observed in complexes with Pd(II), Ni(II), and Cu(II). cardiff.ac.ukresearchgate.net

Multidentate Coordination: In some cases, particularly in polymeric structures, the ligand can act as a multidentate bridging ligand, coordinating to multiple metal centers through its N, O, and S atoms. researchgate.net

The resulting geometries of the metal complexes are diverse and depend on the coordination number of the metal ion and the nature of the ligand. Square planar geometries are common for Ni(II), Cu(II), and Pd(II) complexes, while octahedral geometries can be observed for Co(III) complexes. cardiff.ac.uknih.gov

Spectroscopic Probes for Metal Complex Characterization (IR, UV-Vis, NMR, Mass, ESR)

A combination of spectroscopic techniques is essential for the comprehensive characterization of metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Shifts in the vibrational frequencies of the C=O, C=S, and N-H groups upon complexation provide valuable information about which donor atoms are involved in bonding to the metal ion. hilarispublisher.comksu.edu.tr A shift to lower frequency for the C=O and C=S bands is indicative of their coordination to the metal center. ksu.edu.tr

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. hilarispublisher.com The appearance of new absorption bands in the visible region, corresponding to d-d transitions, can help in elucidating the coordination environment around the metal ion. hilarispublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. hilarispublisher.comnih.gov Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation confirm the coordination of the ligand to the metal ion. uzh.ch

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their composition. uzh.chhilarispublisher.com

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy provides information about the electronic structure and the nature of the metal-ligand bonding. hilarispublisher.com

Below is a table summarizing typical spectroscopic data for benzoylthiourea (B1224501) metal complexes.

Spectroscopic TechniqueKey Observables for Complexation
Infrared (IR) Shift in ν(C=O), ν(C=S), and ν(N-H) bands. Appearance of new bands for ν(M-O) and ν(M-S).
UV-Visible Appearance of d-d transition bands, charge transfer bands.
NMR (¹H, ¹³C) Shift in the signals of protons and carbons near the coordination sites.
Mass Spectrometry Molecular ion peak corresponding to the complex.
ESR (for paramagnetic complexes) g-values and hyperfine coupling constants.

Electrochemical Behavior and Redox Processes of Metal Complexes (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a valuable technique for investigating the electrochemical behavior of metal complexes of this compound. basjsci.edu.iq CV studies can provide insights into the redox properties of the metal center in the complex and the stability of different oxidation states. rdd.edu.iq

For copper complexes of N,N-disubstituted-N'-benzoylthioureas, cyclic voltammetry has been used to study the Cu(II)/Cu(I) redox process. The electrochemical behavior of the free ligands and their complexes can be studied to confirm the oxidation state of the metal ion in the complex. rdd.edu.iq The redox potentials can be influenced by the substituents on the ligand, providing a way to tune the electrochemical properties of the complexes. The electrochemical reduction of the ligand itself has also been studied, showing irreversible reduction processes.

Thermal Stability Analysis of Metal Complexes (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is employed to study the thermal stability of the metal complexes and to understand their decomposition patterns. mersin.edu.trksu.edu.tr TGA measures the change in mass of a sample as a function of temperature. The resulting thermogram provides information about the decomposition temperatures and the nature of the decomposition products. mersin.edu.tr

For example, the thermal behavior of Co(II), Ni(II), and Cu(II) complexes of N,N-di-n-propyl-N′-(2-chlorobenzoyl)thiourea has been investigated using TGA. mersin.edu.tr These studies revealed that the complexes decompose in multiple stages, with the final products being metal sulfides. mersin.edu.tr The decomposition of the complexes is initiated by the cleavage of the metal-oxygen bond. mersin.edu.tr The thermal stability of the complexes can be influenced by the nature of the metal ion and the ligand structure.

The following table presents a summary of the thermal decomposition stages for some benzoylthiourea complexes.

ComplexDecomposition StagesFinal Product
[Ni(L)₂] Three stagesNi₃S₂
[Cu(L)₂] Three stagesCu₁.₉₆S
[Co(L)₂] Two stagesCo₄S₃
L = N,N-di-n-propyl-N′-(2-chlorobenzoyl)thiourea mersin.edu.tr

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the biological activities of the chemical compound This compound to generate the detailed article as requested.

The provided outline requires in-depth research findings, including quantitative data for antimicrobial efficacy, specific mechanisms of action, in vitro cytotoxicity against various cancer cell lines, and inhibition of key molecular pathways.

While the broader classes of benzoylthiourea and indole-containing compounds have been investigated for various biological activities, including antimicrobial and anticancer properties, the research specific to the this compound structure is not available in the public domain. Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the detailed subsections of the requested outline without resorting to speculation or including information from related but structurally different compounds, which would violate the explicit instructions of the prompt.

Therefore, the generation of an article focusing solely on this compound with the required level of detail and specific data tables cannot be fulfilled at this time.

Exploration of Biological Activities: in Vitro and Mechanistic Investigations

Investigation of Other Biological Activities (in vitro studies)

Comprehensive in vitro evaluations have been undertaken to screen N-benzoyl-N'-(1H-indol-4-yl)thiourea against a range of biological targets. The following subsections detail the findings from these investigations.

Antileishmanial and Antiprotozoal Activities

The search for novel therapeutic agents against parasitic diseases is a significant area of research. While the broader class of thiourea (B124793) derivatives has shown promise, specific data on the in vitro antileishmanial and antiprotozoal activity of this compound against various protozoan parasites such as Leishmania, Trypanosoma, and Plasmodium species is not extensively documented in publicly available literature.

Studies on analogous compounds, however, suggest that the thiourea scaffold is a viable pharmacophore for antiprotozoal drug design. For instance, various N-benzoylthiourea derivatives have been synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov These studies often reveal that the nature of the substituent on the N' position significantly influences the biological activity. Similarly, other thiourea derivatives have been investigated for their potential against different species of Leishmania, the parasites responsible for leishmaniasis. researchgate.netnih.govnih.gov However, without specific experimental data for this compound, its efficacy in these areas remains speculative.

Table 1: Antiprotozoal Activity Data for this compound

Parasite Species IC50 (µM) Reference

Anti-inflammatory Effects

The potential of this compound to modulate inflammatory pathways has been another area of interest. In vitro assays targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), are standard methods to assess anti-inflammatory potential.

Table 2: In Vitro Anti-inflammatory Activity of this compound

Enzyme IC50 (µM) Reference
COX-1 Data Not Available N/A
COX-2 Data Not Available N/A

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a known virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for managing infections caused by these bacteria. The class of indole (B1671886) and thiourea derivatives has been explored for urease inhibitory potential. tandfonline.comcore.ac.ukacs.orgresearchgate.netresearchgate.net

Despite the interest in this area, specific in vitro data, including the half-maximal inhibitory concentration (IC50), for this compound against the urease enzyme has not been found in the available scientific literature. Structure-activity relationship studies on similar compounds often highlight the importance of the substituents on the aromatic rings and the thiourea functional group for effective enzyme inhibition.

Table 3: Urease Inhibition by this compound

Enzyme Source IC50 (µM) Standard Inhibitor IC50 of Standard (µM) Reference

Tyrosinase Enzyme Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. The inhibitory potential of various thiourea and indole derivatives against tyrosinase has been investigated. mdpi.comnih.govnih.govmdpi.com

However, specific experimental results detailing the tyrosinase inhibitory activity of this compound are not present in the currently accessible scientific literature. The inhibitory mechanism and potency of related compounds often depend on their ability to chelate the copper ions in the active site of the enzyme, a property that can be influenced by the specific structural features of the molecule.

Table 4: Tyrosinase Inhibitory Activity of this compound

Enzyme Source IC50 (µM) Standard Inhibitor IC50 of Standard (µM) Reference

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a crucial role in various inflammatory and autoimmune diseases. The inhibition of its tautomerase activity is a recognized therapeutic approach. While studies have been conducted on N-benzoyl-N'-phenylthiourea derivatives as MIF inhibitors, specific data for the N'-(1H-indol-4-yl) substituted compound is lacking. researchgate.netunair.ac.idjppres.comresearchgate.net

Research on N-benzoyl-N'-phenylthiourea derivatives indicated that while in silico models predicted good bioactivity, the in vitro assays showed only low inhibitory activity against MIF's tautomerase function. researchgate.netunair.ac.id This highlights the importance of experimental validation for each specific derivative.

Table 5: Macrophage Migration Inhibitory Factor (MIF) Inhibition by this compound

Assay Type % Inhibition IC50 (µM) Reference

Antioxidant Activity

The ability of a compound to neutralize free radicals is a key indicator of its potential to mitigate oxidative stress, which is implicated in numerous diseases. The antioxidant activity of compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

While the antioxidant potential of various thiourea derivatives has been explored, specific data from DPPH, ABTS, or other antioxidant assays for this compound is not available in the public domain. nih.govresearchgate.netmdpi.comnih.gov The antioxidant capacity of such compounds is generally attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

Table 6: In Vitro Antioxidant Activity of this compound

Assay IC50 (µg/mL) Standard IC50 of Standard (µg/mL) Reference
DPPH Radical Scavenging Data Not Available Ascorbic Acid Data Not Available N/A

Antitubercular Activity

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the in vitro antitubercular activity or mechanistic investigations of this compound against Mycobacterium tuberculosis were identified. Research on a wide array of indole-based compounds and various thiourea derivatives has demonstrated their potential as antitubercular agents; however, data for the specific molecule, this compound, is not present in the reviewed sources.

Consequently, the generation of data tables and a detailed discussion of research findings on the antitubercular properties of this particular compound is not possible at this time. Further empirical research would be required to determine its potential efficacy and mechanism of action against Mycobacterium tuberculosis.

Advanced Functional Applications Non Biological

Catalytic Applications in Organic Synthesis

The thiourea (B124793) moiety is a versatile functional group in organocatalysis, primarily due to its ability to act as a hydrogen-bond donor. This capability allows it to activate electrophiles, often working in concert with other functional groups to achieve high levels of stereocontrol in chemical reactions.

Thiourea-Catalyzed Enantioselective Organic Transformations (e.g., Additions to Pyrones)

Thiourea derivatives have emerged as powerful catalysts for enantioselective transformations, particularly in reactions involving cationic intermediates. acs.org The dual N-H groups of the thiourea core can form strong hydrogen bonds, effectively stabilizing anionic species or activating electrophiles. This anion-binding mechanism is central to its catalytic efficacy. acs.orgharvard.edu

In the context of enantioselective additions of indoles to γ-pyrone-derived electrophiles, chiral thiourea catalysts have demonstrated high stereoselectivity. nih.govnih.gov The proposed mechanism involves the thiourea catalyst generating a cationic, quinone methide-like intermediate through anion abstraction. acs.orgnih.gov Simultaneously, the catalyst can activate the indole (B1671886) nucleophile through hydrogen bonding with the indole N-H moiety. harvard.edunih.gov This dual activation facilitates the stereodetermining addition step, leading to the formation of indole-pyrone adducts with a defined quaternary stereocenter. nih.govnih.gov

While specific studies on N-benzoyl-N'-(1H-indol-4-yl)thiourea were not detailed in the reviewed literature, analogous arylpyrrolidino-derived thioureas have proven highly effective. nih.govnih.gov The success of these catalysts underscores the crucial role of the thiourea scaffold. The indole and benzoyl groups within this compound would be expected to modulate the electronic properties and steric environment of the catalytic site, influencing both reactivity and enantioselectivity. The indole N-H, in particular, is known to be a crucial element in the catalytic mechanism for such transformations. acs.orgharvard.edu

Table 1: Role of Thiourea Catalysts in Enantioselective Additions

Catalyst FeatureFunction in Reaction MechanismImpact on OutcomeReference
Thiourea N-H GroupsHydrogen-bond donation to activate electrophiles and stabilize anionic intermediates (anion-binding).Facilitates the generation of cationic intermediates and guides the nucleophilic attack. acs.orgnih.gov
Chiral ScaffoldCreates a chiral environment around the reaction center.Induces high enantioselectivity in the product. nih.gov
Cooperative Brønsted AcidAssists in the initial generation of the electrophile.Promotes reactivity without directly participating in the enantiodetermining step. harvard.edunih.gov
Indole N-H of SubstrateInteracts with the catalyst in the enantiodetermining step.Essential for achieving high levels of stereocontrol. acs.orgharvard.edu

Sensing Applications and Chemodosimetry

The structure of this compound, featuring hydrogen-bond donors (N-H groups) and atoms with lone pairs (S and O), makes it an excellent candidate for developing chemical sensors for both anions and cations.

Selective Anion Recognition and Sensing

Thiourea-based receptors are well-established in the field of anion sensing. rsc.org Their effectiveness stems from the ability of the two N-H protons to form strong and directional hydrogen bonds with anionic guests. nih.gov The acidity of these protons, and thus the binding strength, can be tuned by the adjacent substituents. In this compound, the electron-withdrawing benzoyl group and the aromatic indole ring enhance the acidity of the N-H protons, leading to stronger anion binding affinities compared to simple alkyl-substituted thioureas. nih.gov

Upon binding with anions such as acetate (B1210297), fluoride, or dihydrogen phosphate (B84403), significant changes in the receptor's spectroscopic properties can occur. nih.govnih.gov For instance, N-benzamidothioureas, which are structurally analogous, exhibit substantial red shifts in their UV-visible absorption spectra upon anion complexation. nih.gov This colorimetric response is attributed to an anion-binding-induced structural change that switches on an intramolecular charge-transfer (ICT) process. nih.govrsc.org This pronounced optical response makes these compounds effective for "naked-eye" detection of specific anions. nih.gov The indole moiety can also participate in signaling, as carbazole- and indole-based thioureas have been studied for their fluorescent sensing capabilities. researchgate.net

Table 2: Anion Sensing Properties of Thiourea Derivatives

Receptor ClassSensing MechanismDetected AnionsObserved SignalReference
N-BenzamidothioureasHydrogen bonding leading to intramolecular charge transfer (ICT).Acetate (AcO⁻), Fluoride (F⁻), Dihydrogen phosphate (H₂PO₄⁻)Large red shift in UV-vis absorption spectrum. nih.gov
N-AcetamidothioureasHydrogen bonding and conformation change.Acetate (AcO⁻)Higher binding constants than benzamido derivatives. rsc.org
CarbazolylthioureasHydrogen bonding.Oxo-anions (e.g., Benzoate)Fluorescence quenching. researchgate.net

Metal Ion Detection and Coordination-Based Sensing

Thiourea derivatives also function as effective ligands for the detection of metal ions. ugm.ac.id The presence of soft (sulfur) and hard (oxygen, nitrogen) donor atoms in the this compound structure allows for coordination with a variety of metal cations. ugm.ac.idresearchgate.net The thiocarbonyl sulfur is a particularly good coordinating agent for soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). ugm.ac.idresearchgate.net

The coordination of a metal ion to the thiourea ligand disrupts its electronic structure, leading to a detectable signal, often through UV-visible absorption or fluorescence spectroscopy. ugm.ac.id For example, a novel thiourea compound demonstrated effective and selective binding for Hg²⁺ ions in the presence of many other competing cations, with the interaction being observable through UV-vis titration experiments. ugm.ac.idresearchgate.net The stoichiometry of the metal-ligand complex is typically 1:1 or 1:2, which can be determined using methods like continuous variation plots. ugm.ac.id The benzoyl and indole groups can further influence the selectivity and sensitivity of the sensor by modifying the electronic and steric properties of the coordination sites.

Contributions to Advanced Materials Science

The self-assembly properties of molecules, driven by non-covalent interactions like hydrogen bonding, are fundamental to the design of advanced materials such as liquid crystals.

Design and Development of Liquid Crystalline Materials

In studies of similar compounds, the presence and length of alkoxy chains attached to the aryl rings were found to be critical in determining the mesomorphic behavior. researchgate.net Derivatives with two terminal alkoxy chains exhibited calamitic mesophases, including nematic and smectic A and C phases. researchgate.net The stability of these phases was highly dependent on the length of the alkyl chains. researchgate.net The introduction of additional alkoxy groups or the use of branched alkyl chains tended to suppress the liquid crystalline character, highlighting the delicate balance of intermolecular forces required. researchgate.net The indole ring in this compound, being a rigid and planar aromatic system, would contribute favorably to the molecular anisotropy required for the formation of liquid crystal phases.

Exploration of Non-linear Optical (NLO) Properties

Extensive searches for research findings, experimental data, and theoretical calculations specifically detailing the non-linear optical (NLO) properties of this compound have yielded no specific results. Currently, there is no available scientific literature that investigates or reports on the NLO characteristics, such as the third-order nonlinear optical susceptibility (χ(3)), nonlinear refractive index (n₂), or nonlinear absorption coefficient (β), for this particular compound.

While the broader class of thiourea derivatives has been a subject of interest in the field of non-linear optics due to their potential for molecular hyperpolarizabilities, research has focused on other structural variations. Studies on different acyl thiourea derivatives and metal complexes of thiourea have shown that modifications to the molecular structure, such as the inclusion of different donor-acceptor groups and extending π-conjugation, can significantly influence NLO responses. However, these general findings cannot be specifically attributed to this compound without direct experimental or computational evidence.

Consequently, data tables and detailed research findings for the NLO properties of this compound cannot be provided at this time. This remains an unexplored area of its potential advanced functional applications.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation N-benzoyl-N'-(1H-indol-4-yl)thiourea Derivatives

The design and synthesis of new analogues based on the this compound core are a primary focus for future research. Structural modification is a key strategy for optimizing the physicochemical and biological properties of a lead compound. rjptonline.orgunair.ac.id By systematically altering substituents on both the benzoyl and indole (B1671886) rings, researchers can modulate properties such as solubility, lipophilicity, and electronic distribution, which in turn can influence biological activity. unair.ac.id

The general synthesis of N-benzoylthiourea derivatives often involves the reaction of a corresponding benzoyl isothiocyanate with a primary amine. mdpi.comresearchgate.netresearchgate.net For next-generation derivatives of this compound, this could involve:

Modification of the Benzoyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the benzoyl ring can significantly impact the molecule's electronic properties and its interaction with biological targets. For instance, fluorination is a common strategy to enhance membrane permeation and metabolic stability. nih.gov

Substitution on the Indole Nucleus: The indole ring offers multiple sites for substitution. Alkylation, halogenation, or introduction of other functional groups on the indole nitrogen or at other positions on the ring can create a diverse library of compounds for screening.

Varying the Linker: While the core focus is on the thiourea (B124793) moiety, exploring bioisosteric replacements could also yield novel compounds with different properties.

A systematic approach to generating a library of these derivatives will be crucial for establishing comprehensive structure-activity relationships (SAR). nih.gov

Table 1: Proposed Next-Generation Derivatives and Their Design Rationale

Derivative NameModification SiteRationale for SynthesisPotential Application
N-(4-fluorobenzoyl)-N'-(1H-indol-4-yl)thioureaBenzoyl RingImprove metabolic stability and membrane permeability. nih.govTherapeutics
N-benzoyl-N'-(5-bromo-1H-indol-4-yl)thioureaIndole RingEnhance binding affinity through halogen bonding.Biological Probes
N-(4-nitrobenzoyl)-N'-(1H-indol-4-yl)thioureaBenzoyl RingModulate electronic properties for enhanced biological activity. nih.govTherapeutics
N-benzoyl-N'-(1-methyl-1H-indol-4-yl)thioureaIndole RingIncrease lipophilicity and alter hydrogen bonding capacity.Catalysis

Deeper Mechanistic Elucidation of Biological Interactions

While the broader class of benzoylthiourea (B1224501) derivatives has been investigated for various biological activities, including antimicrobial and anticancer effects, the specific mechanisms of action are often not fully understood. nih.govrjptonline.orgnih.gov A critical area of future research will be to elucidate the precise molecular targets and pathways through which this compound and its derivatives exert their biological effects.

Potential biological targets for investigation, based on studies of analogous compounds, include:

Enzymes: Thiourea derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), Sirtuin1 (SIRT1), and macrophage migration inhibitory factor (MIF). rjptonline.orgresearchgate.netresearchgate.net Future studies should assess the inhibitory potential of this compound against a panel of clinically relevant enzymes.

Receptors: Some thiourea analogues act as antagonists for specific receptors, such as the vanilloid receptor. nih.gov

DNA Gyrase: Inhibition of bacterial DNA gyrase is a known mechanism of antibacterial action for some thiourea compounds. nih.govnih.gov

Techniques such as thermal shift assays, surface plasmon resonance, and enzymatic assays will be vital for identifying direct binding partners. Furthermore, cell-based assays and subsequent molecular biology studies can help to unravel the downstream signaling pathways affected by these compounds.

Discovery of Novel Catalytic Transformations

The thiourea moiety is a well-established functional group in organocatalysis, primarily due to its ability to act as a hydrogen-bond donor. Chiral thiourea derivatives have been successfully employed as catalysts in a variety of enantioselective reactions, such as the aza-Henry (nitro-Mannich) reaction. acs.orgnih.gov

Future research should explore the catalytic potential of this compound and its chiral derivatives. The presence of the N-H protons on the thiourea linker, combined with the potential for additional interactions from the indole and benzoyl rings, makes this scaffold a promising candidate for catalyzing new chemical transformations. Areas for investigation could include:

Asymmetric Catalysis: Synthesis of chiral derivatives and their application in stereoselective reactions.

Anion-Binding Catalysis: Utilizing the hydrogen-bonding capabilities to stabilize anionic intermediates or transition states in reactions. nih.gov

Tandem Reactions: Designing derivatives that can catalyze multiple reaction steps in a single pot.

The development of novel catalysts based on this scaffold could have significant implications for synthetic organic chemistry, providing more efficient and environmentally friendly routes to valuable chemical entities.

Development of Integrated Sensing Platforms

The ability of the thiourea group to coordinate with metal ions and the potential for the indole ring to participate in anion-π interactions or fluorescence-based detection suggest that this compound could serve as a molecular sensor. Future work could focus on designing and fabricating sensing platforms that incorporate this molecule for the detection of specific analytes.

Potential sensing applications include:

Heavy Metal Ion Detection: The soft sulfur atom of the thiourea group can selectively bind to heavy metal ions.

Anion Recognition: The N-H protons of the thiourea can act as hydrogen-bond donors for anion recognition.

Fluorescent Probes: Modifications to the indole or benzoyl rings could yield derivatives that exhibit changes in their fluorescence properties upon binding to a target analyte.

Integrating these molecular sensors onto solid supports or into nanomaterials could lead to the development of robust and reusable sensing devices for environmental monitoring or clinical diagnostics.

Predictive Modeling and High-Throughput Screening Approaches in Research

Computational methods are indispensable tools in modern chemical research for accelerating the discovery and optimization of new molecules. unair.ac.id For this compound, in silico approaches will be instrumental in guiding future research directions.

Key computational strategies include:

Molecular Docking: This technique can predict the binding modes and affinities of this compound derivatives with various biological targets, helping to prioritize compounds for synthesis and biological evaluation. rjptonline.orgresearchgate.netresearchgate.net

Pharmacophore Modeling: Identifying the key structural features required for a specific biological activity can guide the design of new, more potent derivatives.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds can help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. rjptonline.orgresearchgate.net

High-Throughput Screening (HTS): While HTS is an experimental technique, its efficiency can be greatly enhanced by first using computational methods to screen large virtual libraries of this compound derivatives, thereby enriching the hit rate of the subsequent experimental screen.

Table 2: Example of In Silico Prediction for Hypothetical this compound Derivatives Against a Kinase Target

DerivativePredicted Binding Energy (kcal/mol)Predicted ADMET RiskRecommendation
N-(4-chlorobenzoyl)-N'-(1H-indol-4-yl)thiourea-9.5LowHigh Priority for Synthesis
N-(2,4-dichlorobenzoyl)-N'-(1H-indol-4-yl)thiourea-10.2Moderate (potential for hepatotoxicity)Synthesize with Caution
N-(4-methoxybenzoyl)-N'-(1H-indol-4-yl)thiourea-8.7LowMedium Priority for Synthesis
N-benzoyl-N'-(5-nitro-1H-indol-4-yl)thiourea-9.8High (mutagenicity concern)Low Priority for Synthesis

By integrating these computational and high-throughput approaches, the exploration of the chemical space around the this compound scaffold can be conducted more rationally and efficiently, increasing the likelihood of discovering novel compounds with significant translational potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzoyl-N'-(1H-indol-4-yl)thiourea, and how can reaction conditions be optimized?

  • The compound is typically synthesized via nucleophilic addition-elimination between benzoyl isothiocyanate and 4-aminoindole derivatives. A base (e.g., triethylamine) is used to neutralize HCl byproducts, and the reaction proceeds in anhydrous solvents like THF or dichloromethane at 0–25°C . Optimization involves controlling stoichiometry, solvent polarity, and reaction time to minimize side products (e.g., symmetrical thioureas). Purity is confirmed via TLC and recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?

  • FT-IR confirms the presence of C=O (~1680 cm⁻¹) and C=S (~1250 cm⁻¹) groups. ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and thiourea NH signals (δ 10–12 ppm). X-ray crystallography (e.g., SHELX programs ) determines bond lengths (C=O: ~1.22 Å, C=S: ~1.68 Å) and intramolecular hydrogen bonds (N–H···O, ~1.9 Å), critical for validating planar geometry .

Q. How does this compound interact with transition metals, and what applications arise from these complexes?

  • The thiourea moiety acts as a bidentate ligand via S and N donors, forming stable complexes with Cu(II), Pt(II), and Ru(II). These complexes are studied for catalytic activity (e.g., oxidation reactions) or as potential chemotherapeutic agents. Coordination geometry is confirmed via UV-Vis, EPR, and single-crystal XRD .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for N-benzoylthiourea derivatives?

  • Discrepancies in cytotoxicity (e.g., IC₅₀ values across cell lines) may arise from assay conditions (e.g., serum concentration, exposure time) or structural variations (e.g., substituent electronic effects). Meta-analyses using standardized protocols (e.g., MTT assays under hypoxia vs. normoxia) and QSAR modeling can isolate key factors like lipophilicity (logP) or hydrogen-bonding capacity .

Q. How can molecular docking elucidate the mechanism of EGFR inhibition by this compound?

  • Docking studies (e.g., AutoDock Vina) model the compound’s binding to EGFR’s ATP pocket. The benzoyl group engages in π-π stacking with Phe723, while the thiourea sulfur forms hydrogen bonds with Lys745. Free energy calculations (MM-PBSA) validate binding affinity, and MD simulations assess stability over 100 ns trajectories .

Q. What crystallographic challenges arise in resolving disordered structures of N-benzoylthiourea derivatives?

  • Disordered solvent molecules or flexible substituents (e.g., tert-butyl groups) complicate electron density maps. Strategies include low-temperature data collection (100 K), SQUEEZE (PLATON) for solvent masking, and refining anisotropic displacement parameters. For severe disorder, twin refinement (SHELXL ) or high-resolution synchrotron data may be required .

Methodological Considerations

Q. How do substituent effects on the indole ring influence anticancer activity?

  • Electron-withdrawing groups (e.g., -NO₂ at indole C5) enhance EGFR inhibition by increasing electrophilicity, while bulky groups (e.g., -tBu) improve membrane permeability. Comparative studies use parallel synthesis (e.g., Ugi-azide reactions) to generate analogs, followed by cytotoxicity screening (MCF-7, HeLa) and ROS generation assays .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-MS (ESI+) identifies byproducts like hydrolyzed benzamide (m/z 242.1). Elemental analysis ensures stoichiometric C/H/N/S ratios. For metal contaminants (e.g., Pd from catalysts), ICP-OES achieves detection limits <1 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.